(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chlorinated and trifluoromethylated phenyl group, and the attachment of the oxolane ring. Common reagents used in these steps include chlorinating agents, trifluoromethylating agents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The chlorinated purine ring can undergo reduction to remove the chlorine atom.
Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dechlorinated purine derivative.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used to study the interactions of purine nucleosides with enzymes and receptors.
Medicine
Industry
Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular kinases.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Ribavirin: Broad-spectrum antiviral used to treat hepatitis C and respiratory syncytial virus.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry of the oxolane ring make this compound unique. These features can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H17ClF3N5O4 |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClF3N5O4/c19-17-25-14(23-5-8-1-3-9(4-2-8)18(20,21)22)11-15(26-17)27(7-24-11)16-13(30)12(29)10(6-28)31-16/h1-4,7,10,12-13,16,28-30H,5-6H2,(H,23,25,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
BAZYLCHTDOGGPT-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F |
Origin of Product |
United States |
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